2-(3,5-dimethylisoxazol-4-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide
Description
BenchChem offers high-quality 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2S/c1-13-17(14(2)23-20-13)11-18(22)19-12-15-3-7-21(8-4-15)16-5-9-24-10-6-16/h15-16H,3-12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNVKBLUFISHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2CCN(CC2)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 342.43 g/mol. The structure features an isoxazole ring, a piperidine moiety, and an acetamide functional group, contributing to its biological properties.
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.
- Anticancer Potential : In vitro assays have demonstrated that the compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death.
- Neuroprotective Effects : The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to inhibit oxidative stress and inflammation pathways, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its anticancer effects.
- Receptor Modulation : It has been suggested that this compound interacts with neurotransmitter receptors, influencing synaptic transmission and providing neuroprotective effects.
Table 1: Antimicrobial Activity
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5 | Apoptosis via caspase activation |
| MCF-7 | 10 | Bcl-2 modulation |
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by researchers at Xianyang University evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. Results indicated a potent effect with a significant reduction in bacterial load in treated samples compared to controls.
- Neuroprotection in Animal Models : In a recent animal study published in Neuroscience Letters, the administration of the compound showed a marked improvement in cognitive function and reduced markers of oxidative stress in a mouse model of Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
